molecular formula C12H9ClF4N2 B3024470 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole CAS No. 142623-48-1

3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole

Cat. No. B3024470
CAS RN: 142623-48-1
M. Wt: 292.66 g/mol
InChI Key: YNQXHQDFBVIEDP-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, or 3-CFMMPT for short, is a pyrazole compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, and it has a wide range of potential applications. This article will provide an overview of 3-CFMMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-CFMMPT is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. It has also been used as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. In addition, 3-CFMMPT has been used as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Mechanism of Action

The mechanism of action of 3-CFMMPT depends on the specific research application. In the case of acetylcholinesterase inhibition, 3-CFMMPT binds to the enzyme and prevents it from breaking down acetylcholine. In the case of cytochrome P450 2D6 inhibition, 3-CFMMPT binds to the enzyme and blocks the metabolism of drugs. In the case of carbonic anhydrase inhibition, 3-CFMMPT binds to the enzyme and prevents it from regulating pH in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFMMPT depend on the specific research application. In the case of acetylcholinesterase inhibition, 3-CFMMPT increases the levels of acetylcholine in the brain, which can lead to improved memory and cognitive function. In the case of cytochrome P450 2D6 inhibition, 3-CFMMPT decreases the metabolism of drugs, which can lead to increased drug efficacy. In the case of carbonic anhydrase inhibition, 3-CFMMPT decreases the regulation of pH in the body, which can lead to increased acidity in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-CFMMPT in lab experiments include its versatility, its ability to inhibit multiple enzymes, and its relatively low cost. The limitations of using 3-CFMMPT in lab experiments include its relatively low yield and its potential toxicity.

Future Directions

Potential future directions for the use of 3-CFMMPT include its use as an inhibitor of other enzymes, its use as a drug delivery system, and its use as a biomarker for disease. In addition, 3-CFMMPT could be used to investigate the effects of acetylcholine on the brain, to study the metabolism of drugs, and to explore the regulation of pH in the body. Finally, 3-CFMMPT could be used to develop new drugs and therapies.

properties

IUPAC Name

3-(4-chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF4N2/c1-6-3-7(9(14)4-8(6)13)10-5-11(12(15,16)17)19(2)18-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQXHQDFBVIEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140524
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142623-48-1
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142623-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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